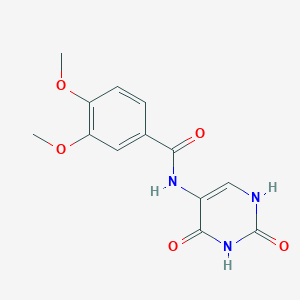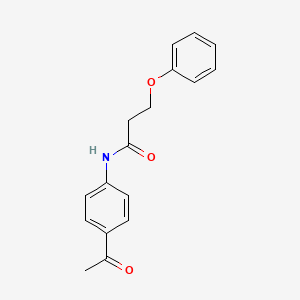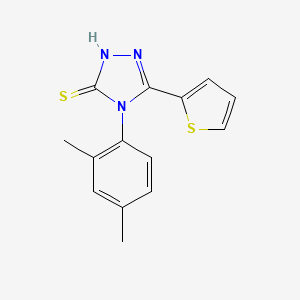![molecular formula C21H26N4O2 B5567711 (1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as those involving pyrazole and diazabicyclo structures, often involves reactions with heterocyclic compounds containing active or potential methylene groups. These synthesis pathways are characterized by their efficiency in constructing condensed pyranones and other heterocyclic systems through novel procedures (B. Stanovnik, J. Svete, M. Tislér, 1989).
Molecular Structure Analysis
Molecular structure and conformation studies of related compounds highlight the significance of X-ray diffraction and NMR spectroscopy. These techniques have been pivotal in determining the crystal structures and conformations of diazabicyclo derivatives, offering detailed insights into their stereochemistry (M. J. Fernández et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving diazabicyclo compounds and their derivatives reveal diverse reactivity patterns, including novel transformations and rearrangements. These reactions are crucial for the synthesis of new heterocyclic systems and for understanding the reactivity of these complex molecules (Sonja Strah, J. Svete, B. Stanovnik, 1996).
Physical Properties Analysis
The physical properties of similar complex molecules, including their solubility, melting points, and crystalline forms, are often investigated through spectroscopic methods and solubility tests. These properties are influenced by the molecular structure and are crucial for the practical application and handling of these compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity with various nucleophiles and electrophiles, stability under different conditions, and catalytic activities, are key aspects of these compounds. Studies often focus on their potential as catalysts in various chemical reactions, revealing their versatility and efficiency in promoting reactions under mild conditions (Wen-Chung Shieh et al., 2001).
Applications De Recherche Scientifique
Structural and Conformational Studies
- Structural Analysis : Diazabicyclanones and diazabicyclanols, similar to the specified compound, have been analyzed using spectroscopic techniques and X-ray diffraction. These studies reveal insights into the conformational preferences and structural characteristics of such compounds (Gálvez et al., 1985).
Biological Activity
- Antimicrobial and Anticancer Properties : Pyrazole derivatives exhibit significant biological activities. For instance, N ′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes have shown potent in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).
Green Chemistry Applications
- Catalytic Use in Methylation : Compounds like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), related to the specified chemical, are used as catalysts in methylation reactions of various organic compounds, demonstrating the application of diazabicyclo compounds in green chemistry (Shieh et al., 2001).
Synthesis of Novel Compounds
- Pyrazole Derivatives Synthesis : The synthesis of new pyrazole derivatives containing different moieties, such as an aryl sulfonate, has been explored. These synthesized compounds are screened for anti-inflammatory and antimicrobial activities, demonstrating the versatility of pyrazole derivatives in synthesizing bioactive compounds (Kendre et al., 2013).
Propriétés
IUPAC Name |
(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-9-15(2)25(22-14)11-16-5-4-6-17(10-16)21(27)24-12-18-7-8-19(13-24)23(3)20(18)26/h4-6,9-10,18-19H,7-8,11-13H2,1-3H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAIECOBSQCWGH-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N3CC4CCC(C3)N(C4=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)
![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)
![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)